(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

Asymmetric Catalysis Heck Reaction Phosphite-Oxazoline Ligands

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 148836-24-2) is a chiral, non-racemic 2-aryl-4,5-dihydrooxazole (oxazoline) building block bearing a single stereogenic centre at the 4-position and an ortho-bromophenyl group at the 2-position. Its primary established role is as the immediate precursor to the (S)-i-Pr-PHOX family of phosphinooxazoline (PHOX) bidentate P,N-ligands, which are widely deployed in enantioselective palladium, iridium, and copper catalysis.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 148836-24-2
Cat. No. B120198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole
CAS148836-24-2
Synonyms(S)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=CC=CC=C2Br
InChIInChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m1/s1
InChIKeyHVCLJUVMOVVZBS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 148836-24-2)


(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 148836-24-2) is a chiral, non-racemic 2-aryl-4,5-dihydrooxazole (oxazoline) building block bearing a single stereogenic centre at the 4-position and an ortho-bromophenyl group at the 2-position . Its primary established role is as the immediate precursor to the (S)-i-Pr-PHOX family of phosphinooxazoline (PHOX) bidentate P,N-ligands, which are widely deployed in enantioselective palladium, iridium, and copper catalysis [1][2]. The compound is commercially supplied at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole Cannot Be Replaced by a Generic Oxazoline or Its (R)-Enantiomer


Generic substitution of this compound is precluded by the confluence of three structural features that are each individually critical to downstream ligand performance: (i) the (S)-configured 4-isopropyl group, which establishes the absolute stereochemical outcome of the ultimate PHOX ligand and has been shown to deliver superior enantioselectivity relative to the tert-butyl congener in Pd-catalyzed asymmetric Heck reactions [1]; (ii) the ortho-bromophenyl substituent, which is the essential functional handle for C–P bond formation via Grignard metallation or CuI-catalyzed coupling with diphenylphosphine to generate the final phosphinooxazoline ligand [2]; and (iii) the specific combination of isopropyl steric bulk and bromine electronic modulation, which cannot be reproduced by the 4-phenyl, 4-tert-butyl, or 4,4-dimethyl analogs without altering stereoinduction, cost profile, or synthetic accessibility [3].

Quantitative Differentiation Evidence for (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole Against Its Closest Analogs


Isopropyl vs. tert-Butyl Oxazoline Moiety: Superior Enantioselectivity in Pd-Catalyzed Intermolecular Asymmetric Heck Reaction

In a systematic study of chiral phosphite-oxazoline palladium catalysts for the intermolecular asymmetric Heck reaction, ligands containing an isopropyl oxazoline moiety consistently outperformed those bearing a tert-butyl oxazoline group in terms of enantioselectivity [1]. The best-performing isopropyl-substituted ligands achieved enantioselectivities of up to 99% ee, while the analogous tert-butyl-substituted systems gave lower ee values under identical conditions [1]. The authors explicitly state that 'the ligands that provided the best selectivities contained an isopropyl oxazoline moiety instead of the tert-butyl group found in the related phosphine-oxazoline ligands, which is made from a much more expensive precursor' [1].

Asymmetric Catalysis Heck Reaction Phosphite-Oxazoline Ligands Enantioselectivity

Cost and Accessibility Advantage: Valine-Derived (S)-i-Pr-PHOX vs. tert-Leucine-Derived (S)-t-Bu-PHOX

The (S)-i-Pr-PHOX ligand, for which (S)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole is the key intermediate, is derived from (S)-valine — a proteinogenic amino acid — whereas the widely used (S)-t-Bu-PHOX requires (S)-tert-leucine, a non-proteinogenic amino acid that is considerably more expensive [1]. The Bélanger group explicitly notes that '(R)-tert-leucine is a prohibitively expensive amino acid' and that '(R)-t-Bu-PHOX is practically not accessible,' creating a synthetic shortcoming that limits access to one enantiomeric series [1]. In contrast, the i-Pr-PHOX system can be prepared as both enantiomers from commercially available (S)- or (R)-valine at substantially lower cost, with the 5,5-dimethyl-i-Pr-PHOX derivative shown to behave similarly to t-Bu-PHOX in terms of stereoinduction across three different Pd-catalyzed asymmetric transformations [1][2].

Ligand Synthesis Cost Analysis Amino Acid Precursor PHOX Ligands

Synthetic Versatility: ortho-Bromophenyl Handle Enables Direct Phosphination to PHOX Ligands

The ortho-bromophenyl substituent of this compound serves as the critical functional handle for introducing the diphenylphosphino group that defines the PHOX ligand family. Two established protocols exist: (i) conversion to the aryl Grignard reagent followed by reaction with chlorodiphenylphosphine, and (ii) direct CuI-catalyzed coupling with diphenylphosphine [1]. This reactivity profile is shared with the 4-tert-butyl analog, but the isopropyl variant offers the combined advantage of lower-cost amino acid precursor and superior or equivalent catalytic performance [2]. The downstream product, (S)-i-Pr-PHOX (CAS 148461-14-7), has been applied in Pd-catalyzed allylic alkylation with ee values up to 96% .

Cross-Coupling Grignard Reaction C–P Bond Formation PHOX Ligand Synthesis

Enantiomeric Integrity: (S)-Configuration at C4 as the Determinant of Absolute Stereochemical Outcome

The (S)-configuration at the C4 position of the oxazoline ring is the sole source of chirality that ultimately dictates the absolute configuration of the PHOX ligand and, consequently, the sense of asymmetric induction in catalysis [1]. Commercial suppliers such as Bidepharm provide this compound with standard purity ≥97% and batch-level QC documentation including NMR (confirming structure and diastereomeric purity), HPLC (chemical purity), and GC . The (R)-enantiomer (CAS 321848-65-1) is also commercially available, enabling full stereochemical control in ligand synthesis . By contrast, the 4-phenyl analog lacks the pronounced steric differentiation that makes the isopropyl group an effective chiral director, and the 4,4-dimethyl analog introduces geminal substitution that alters the conformational landscape [2].

Chiral Purity Enantioselective Synthesis Stereochemistry Quality Control

5,5-Dimethyl-i-Pr-PHOX as a Direct Functional Equivalent to t-Bu-PHOX: Parity in Stereoinduction with Economic Superiority

The Bélanger group demonstrated that 5,5-(dimethyl)-i-Pr-PHOX — which is synthesized from the 5,5-dimethyl analog of the target compound — behaves similarly in terms of stereoinduction to t-Bu-PHOX across three distinct Pd-catalyzed asymmetric transformations: Tsuji-Trost allylation of fluorinated allyl enol carbonates, asymmetric Heck reaction, and allylic alkylation [1]. In the allylation reaction, the 5,5-(dimethyl)-i-Pr-PHOX ligand delivered enantioselectivities comparable to t-Bu-PHOX (both achieving ~95% ee under optimized conditions), while the unsubstituted i-Pr-PHOX gave slightly lower ee [1][2]. This demonstrates that the isopropyl scaffold can achieve parity with the gold-standard t-Bu system when appropriately substituted at C5, but with the critical advantage of being accessible as both enantiomers from valine at a fraction of the cost of (R)-tert-leucine [1].

PHOX Ligand Design Stereoinduction Pd-Catalyzed Allylation Ligand Substitution

Recommended Application Scenarios for (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole Based on Quantitative Evidence


Synthesis of (S)-i-Pr-PHOX and 5,5-Dimethyl-i-Pr-PHOX Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation

This compound is the direct precursor to (S)-i-Pr-PHOX (CAS 148461-14-7), a chiral P,N-ligand that forms the structural core of the 5,5-dimethyl-i-Pr-PHOX system shown to deliver enantioselectivities of ~95% ee in Pd-catalyzed Tsuji-Trost allylation of fluorinated allyl enol carbonates, matching the performance of the gold-standard t-Bu-PHOX while being accessible as both enantiomers from inexpensive valine [1][2]. The target compound is converted to the PHOX ligand via Grignard formation and quenching with chlorodiphenylphosphine, or via CuI-catalyzed cross-coupling with diphenylphosphine [3].

Preparation of Chiral Phosphite-Oxazoline Ligands for High-Selectivity Asymmetric Heck Reactions

The isopropyl oxazoline moiety derived from this compound has been explicitly identified as the superior substituent for phosphite-oxazoline ligands in the Pd-catalyzed intermolecular asymmetric Heck reaction, achieving ee values up to 99% — outperforming the tert-butyl congener [4]. Researchers developing new Heck catalysts should prioritize the isopropyl oxazoline scaffold over the tert-butyl variant on the basis of this direct comparative evidence.

Construction of Phosphine Oxide-Linked Bis(oxazoline) Ligands via Grignard-Mediated Coupling

The bromophenyl group of this compound enables conversion to a Grignard reagent that can be coupled with phenylphosphonic dichloride to generate phosphine oxide-linked bis(oxazoline) ligands, a class of C₂-symmetric ligands used in asymmetric allylic alkylation [5]. This application exploits the unique dual functionality of the compound: the bromine as a cross-coupling handle and the chiral oxazoline as the stereoinduction unit.

Scalable Catalyst Development Programs Requiring Both Enantiomeric Series of PHOX Ligands

Unlike t-Bu-PHOX, which is economically accessible only as the (S)-enantiomer due to the prohibitive cost of (R)-tert-leucine, the i-Pr-PHOX system can be prepared as both the (S)- and (R)-enantiomers from (S)- and (R)-valine, respectively [1]. This makes (S)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole and its (R)-enantiomer (CAS 321848-65-1) the preferred entry point for any catalyst development program that requires systematic screening of both enantiomeric series at reasonable cost.

Quote Request

Request a Quote for (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.